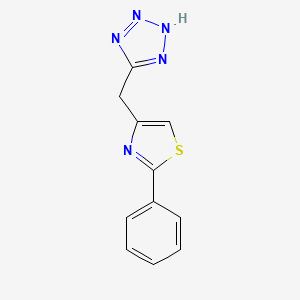
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a tetrazolylmethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Another approach includes the use of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production at scale .
化学反应分析
Types of Reactions
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is prone to electrophilic substitution due to the delocalization of π-electrons.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic substitution.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, often involving common reagents like hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are commonly used.
Nucleophilic Substitution: Reagents like alkoxides and amines are typical.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce alkylated or aminated thiazoles .
科学研究应用
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the tetrazolylmethyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is unique due to its combination of a thiazole ring with a phenyl and tetrazolylmethyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55315-38-3 |
|---|---|
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
2-phenyl-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N5S/c1-2-4-8(5-3-1)11-12-9(7-17-11)6-10-13-15-16-14-10/h1-5,7H,6H2,(H,13,14,15,16) |
InChI 键 |
BGWXMWOWKLUMHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



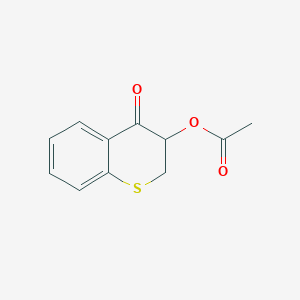
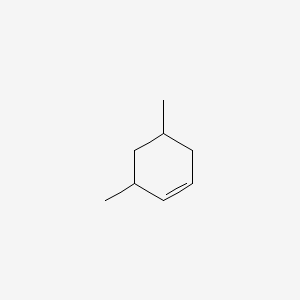

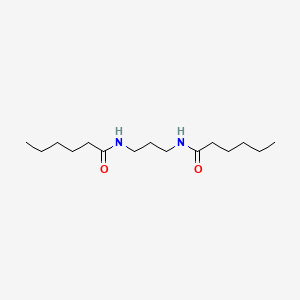
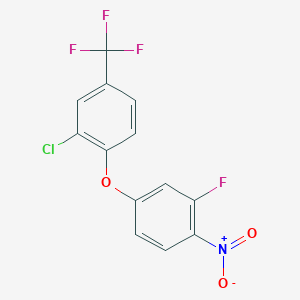

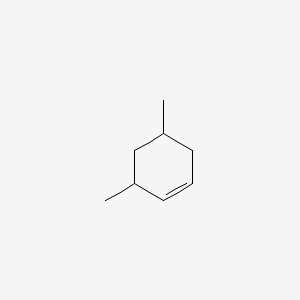

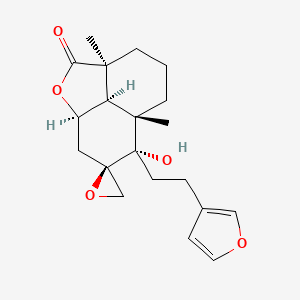
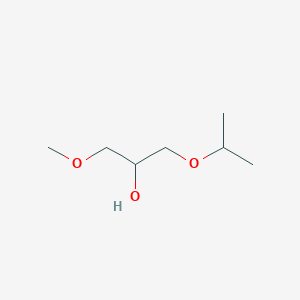
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
